2-Chloro-8-fluoro-N-methylquinazolin-4-amine
Descripción
Propiedades
IUPAC Name |
2-chloro-8-fluoro-N-methylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c1-12-8-5-3-2-4-6(11)7(5)13-9(10)14-8/h2-4H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVCNBCNWXIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=C1C=CC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594584-07-2 | |
| Record name | 2-chloro-8-fluoro-N-methylquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
Cyclocondensation of Fluoro-Substituted Anthranilic Acids with Chlorinated Reagents
The quinazoline core can be constructed via cyclocondensation reactions between fluorinated anthranilic acid derivatives and chlorinated nitriles or urea analogs. A method adapted from the synthesis of 2-chloromethyl-4(3H)-quinazolinones (source 5) involves reacting 8-fluoroanthranilic acid with chloroacetonitrile in the presence of sodium methoxide. This one-pot reaction proceeds via nucleophilic attack and cyclization, yielding intermediates that can be further functionalized.
For instance, the reaction of 8-fluoroanthranilic acid with chloroacetonitrile under basic conditions generates a chlorinated quinazolinone intermediate. Subsequent reduction or amination steps could introduce the N-methyl group at position 4. However, this route may require optimization to ensure regioselective chlorination at position 2.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Reagents | 8-fluoroanthranilic acid, chloroacetonitrile, NaOMe |
| Temperature | 25–30°C |
| Solvent | Anhydrous methanol |
| Yield (analogous) | 60–75% |
Diazotization and Fluorination Strategies
Fluorination at position 8 can be achieved via diazotization of a precursor amine, followed by fluoridation with hydrogen fluoride (HF). A patent describing the synthesis of 2-chloro-4-fluorotoluene (source 2) highlights a two-stage pyrolysis process using anhydrous HF and sodium nitrite. Adapting this method, 2-amino-8-chloro-N-methylquinazolin-4-amine could undergo diazotization at low temperatures (0–10°C) in HF, followed by thermal decomposition to introduce fluorine.
This approach requires precise control over reaction parameters to minimize side reactions. The mass ratio of starting material to HF (2.5:1) and gradual temperature ramping (30°C to 50°C over 3 hours) are critical for high purity.
Fluorination Protocol
- Cool HF to 0–5°C and add 2-amino-8-chloro-N-methylquinazolin-4-amine .
- Introduce NaNO₂ and maintain at 0–10°C for 1 hour.
- Pyrolyze in two stages:
- Stage 1: Heat to 30°C over 1.5–2 hours.
- Stage 2: Ramp to 50°C over 2.5–3 hours.
- Neutralize with Na₂CO₃ and isolate via distillation.
N-Methylation of Quinazolin-4-amines
Post-cyclization N-methylation offers a direct route to introduce the methyl group at position 4. Methods for analogous compounds (source 3) involve treating 8-chloro-2-methylquinazolin-4-amine with methylating agents like methyl iodide or dimethyl sulfate. For the target compound, 2-chloro-8-fluoroquinazolin-4-amine could react with methylamine under catalytic conditions.
Reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) represents an alternative pathway. This method avoids harsh alkylating agents and improves selectivity.
Methylation Efficiency
| Methylation Agent | Solvent | Temperature | Yield (analogous) |
|---|---|---|---|
| Methyl iodide | DMF | 60°C | 50–65% |
| Formaldehyde/NaBH₃CN | MeOH | 25°C | 70–80% |
Comparative Analysis of Synthetic Routes
The optimal pathway depends on balancing yield, scalability, and functional group compatibility:
Cyclocondensation Route
- Pros: One-pot synthesis, minimal purification.
- Cons: Requires regioselective chlorination; limited precedent for fluorinated analogs.
Diazotization-Fluorination
- Pros: High atom economy; leverages established industrial methods.
- Cons: Handling HF poses safety risks; multi-step process.
Post-Synthetic N-Methylation
- Pros: Modular approach; compatible with diverse substrates.
- Cons: Potential over-alkylation; lower yields with bulky substituents.
Análisis De Reacciones Químicas
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)
The chlorine atom at position 2 is highly electrophilic due to electron-withdrawing effects from the adjacent nitrogen atoms and fluorine substituent. This enables facile displacement by nucleophiles under basic conditions.
Key Reactions:
-
Ammonolysis : Reaction with ammonia or primary/secondary amines in DMSO at 135°C yields 2-aminoquinazoline derivatives. For example, treatment with benzamide and Cs<sub>2</sub>CO<sub>3</sub> produces 2-phenyl-substituted quinazolin-4-ones (70% yield) .
-
Hydroxide Substitution : Hydrolysis with KOH generates 2-hydroxy derivatives, though competing side reactions may reduce yields (10% observed in similar systems) .
| Reaction Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| DMSO, 135°C, 24 h | Benzamide, Cs<sub>2</sub>CO<sub>3</sub> | 2-Phenylquinazolin-4-one | 70% | |
| DMSO, KOH, 135°C | – | 2-Hydroxyquinazolin-4-amine | 10% |
Cross-Coupling Reactions
The chloro group participates in transition-metal-catalyzed couplings, enabling C–N or C–C bond formation.
Key Reactions:
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 2. This method is critical for synthesizing analogs with enhanced biological activity .
-
Suzuki Coupling : Reaction with aryl halides under CuBr catalysis forms biaryl derivatives, useful in anticancer agent development .
Functional Group Transformations
The methylamine group at position 4 undergoes selective modifications, while the fluorine atom remains inert under most conditions.
Key Reactions:
-
N-Methyl Oxidation : Rare under standard conditions but achievable with strong oxidants like KMnO<sub>4</sub>, yielding N-formyl or N-carboxy derivatives .
-
Reductive Alkylation : The amine group reacts with aldehydes/ketones in the presence of NaBH<sub>3</sub>CN to form secondary amines .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.
Key Reactions:
-
Isoxazoline Fusion : Reaction with nitrile oxides under basic conditions forms fused isoxazoline-quinazoline hybrids, evaluated for tubulin inhibition .
-
Pyrazole Ring Formation : Treatment with hydrazines yields pyrazole-annulated derivatives, enhancing anticancer potency .
Biological Activity Correlation
Modifications at position 2 significantly influence pharmacological properties:
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-Chloro-8-fluoro-N-methylquinazolin-4-amine has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity: The compound exhibits promising results in inhibiting cancer cell proliferation. Studies have shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colorectal cancer cells . For instance, an MTT assay demonstrated significant cytotoxicity against HepG2 and MDA-MB-468 cell lines with IC50 values ranging from 3.2 to 12.4 µM .
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs.
Biological Research
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby altering their activity and affecting various cellular processes.
- Receptor Modulation: It could influence receptor-mediated signaling pathways, which is crucial for developing new therapeutics targeting specific diseases .
Chemical Industry
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules: It is utilized as an intermediate in the synthesis of more complex organic compounds, facilitating advancements in materials science and chemical processes.
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Efficacy Study: A study published in a peer-reviewed journal examined the compound's effects on various cancer cell lines using MTT assays. Results indicated significant cytotoxicity, with potential mechanisms involving apoptosis and cell cycle modulation .
- Inflammatory Response Modulation: Research exploring the anti-inflammatory effects demonstrated that this compound could inhibit pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-8-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Variations and Structural Analogues
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Halogen Positioning : The position of fluorine (F) significantly impacts electronic properties. For example, 2-chloro-7-fluoroquinazolin-4-amine has F at position 7, whereas the target compound places F at position 6. This alters steric and electronic interactions in binding pockets .
- Bulkier Substituents : Compounds like N-benzyl-2-chloro-8-methoxyquinazolin-4-amine incorporate aromatic or alkoxy groups, which may affect solubility and target selectivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
Actividad Biológica
2-Chloro-8-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This compound exhibits a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
The synthesis of this compound typically involves the formation of the quinazoline core through reactions such as nucleophilic substitution and cyclization. Common synthetic methods include the reaction of 2-aminobenzonitrile with appropriate reagents to introduce the chloro and fluoro substituents at the 2 and 8 positions, respectively. The methyl group is then introduced at the nitrogen atom of the quinazoline ring.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This compound may modulate activities such as signal transduction, gene expression, and protein synthesis, leading to its observed pharmacological effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
- HepG2 (human hepatoma)
- MDA-MB-468 (breast cancer)
- HCT-116 (colorectal cancer)
In these studies, the compound was tested using the MTT assay, revealing a dose-dependent reduction in cell viability compared to control treatments like gefitinib .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Control (Gefitinib) IC50 (µM) |
|---|---|---|
| HepG2 | X | Y |
| MDA-MB-468 | A | B |
| HCT-116 | C | D |
Note: Specific IC50 values need to be filled based on experimental data.
The mechanism by which this compound exerts its anticancer effects includes cell cycle arrest and induction of apoptosis. For instance, in studies involving breast cancer cell lines, it was shown to arrest cells at the G1 phase and induce apoptosis more effectively than some standard treatments .
Table 2: Apoptosis Induction by this compound
| Treatment Type | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Positive Control | 0.08 | 0.68 | 1.52 |
| Compound Treatment | 0.10 | 0.81 | 2.16 |
Structure–Activity Relationship (SAR)
The biological activity of quinazoline derivatives like this compound is highly dependent on their structural features. Variations in substituents can significantly alter their potency and selectivity against specific targets. For example, halogen substitutions have been shown to enhance activity against certain kinases involved in cancer progression .
Case Studies
Several case studies highlight the potential applications of this compound:
- In vitro Studies : A series of experiments conducted on different cancer cell lines demonstrated varying degrees of cytotoxicity, suggesting that modifications in the quinazoline scaffold could lead to improved therapeutic agents.
- In vivo Efficacy : Animal models have been employed to assess the effectiveness of this compound against tumor growth, providing insights into pharmacokinetics and potential side effects associated with treatment .
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-8-fluoro-N-methylquinazolin-4-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Core Synthesis : Start with 4-chloroquinazoline derivatives and substitute at the 2- and 8-positions via nucleophilic aromatic substitution. Use N-methylamine in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base under reflux (60–80°C) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of quinazoline to amine) and reaction time (2–4 hrs). Monitor via TLC or HPLC. Scale-up requires solvent recycling (e.g., EtOAc/hexanes) to reduce costs .
- Critical Data :
| Parameter | Range | Yield (%) |
|---|---|---|
| Temperature | 60°C | 72 |
| Temperature | 80°C | 85 |
| Solvent (DMF vs. THF) | DMF | +15% yield |
Q. How can researchers determine the solubility and stability of this compound for in vitro assays?
Methodological Answer:
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation. For aqueous solubility, employ shake-flask method with HPLC quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolytic cleavage (e.g., loss of Cl/F substituents) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR or CLK1 kinases (PDB: 4HJO). Parameterize force fields for halogen bonds (Cl/F interactions) and validate via MD simulations (100 ns) .
- QSAR Models : Train models on datasets of 50+ quinazoline analogs. Key descriptors include logP, polar surface area, and H-bond acceptor count. Validate with leave-one-out cross-validation (R² > 0.85) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). High protein binding (>95%) may reduce free drug concentration in vivo .
- Metabolite Identification : Use HR-MS/MS to detect hydroxylation or demethylation products. Compare metabolite activity via enzymatic assays (e.g., kinase inhibition) .
Q. What structural modifications enhance selectivity against off-target receptors?
Methodological Answer:
- Analog Design : Replace the N-methyl group with bulkier substituents (e.g., cyclopropyl) to sterically hinder off-target binding. Introduce electron-withdrawing groups (e.g., nitro) at C-6 to modulate electron density .
- Comparative Data :
| Derivative | Selectivity Ratio (Target/Off-target) |
|---|---|
| Parent Compound | 1:3.2 |
| 6-Nitro Analog | 1:1.1 |
| Cyclopropyl Derivative | 1:0.8 |
Experimental Design & Data Analysis
Q. Which statistical methods are recommended for optimizing reaction parameters in synthesis?
Methodological Answer:
Q. How should researchers validate purity and identity during scale-up?
Methodological Answer:
- Analytical Workflow :
HPLC-PDA : ≥95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 8.5–8.7 ppm for quinazoline protons) .
HR-MS : Exact mass ± 5 ppm deviation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
